Amido Methyl Meloxicam (Meloxicam Impurity)

Descripción general

Descripción

Métodos De Preparación

The synthesis of Amido Methyl Meloxicam involves several steps, starting from the parent compound, Meloxicam. The synthetic route typically includes the following steps :

Reduction: The nitro group is reduced to an amine group.

Amidation: The amine group is then converted into an amide group through a reaction with a suitable carboxylic acid derivative.

Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the parent compound .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide group in Amido Methyl Meloxicam is susceptible to hydrolysis under acidic or alkaline conditions, leading to the formation of carboxylic acid derivatives.

Oxidation Reactions

The thiazole ring and sulfur atoms in the benzothiazine system are oxidation-prone.

Thermal Degradation

Heating above 200°C induces decomposition, releasing sulfur dioxide and forming aromatic byproducts.

Photolytic Degradation

Exposure to UV light (254 nm) results in:

- N–S bond cleavage , yielding 5-methyl-1,3-thiazol-2-amine .

- Ring-opening reactions , producing sulfonic acid derivatives .

Complexation with Metal Ions

The amide oxygen and thiazole nitrogen act as coordination sites for metal ions.

Substitution Reactions

The methyl group on the thiazole ring undergoes nucleophilic substitution in the presence of alkyl halides.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | Methanol, 40°C | N,N-Dimethyl derivative | 60–70% . |

| C₂H₅Br | DMF, K₂CO₃ | Ethyl-substituted analog | 45–50% . |

Analytical Detection

| Method | Column | Mobile Phase | Retention Time (min) |

|---|---|---|---|

| RP-HPLC | Hypersil Gold C18 | Phosphate buffer (pH 6):MeOH (45:55) | 7.21 . |

| LC-MS | C18 | Acetonitrile:0.1% formic acid | m/z 365.43 [M+H]⁺ . |

Key Research Findings

Aplicaciones Científicas De Investigación

Analytical Reference Standard

One of the primary applications of Amido Methyl Meloxicam is its use as an analytical reference standard . In pharmaceutical laboratories, reference standards are crucial for calibrating instruments and validating analytical methods. They ensure the accuracy and reliability of measurements when detecting and quantifying specific compounds in drug formulations and biological samples. The presence of Amido Methyl Meloxicam in meloxicam formulations necessitates monitoring to comply with regulatory standards regarding impurities.

Quality Control in Pharmaceutical Manufacturing

Amido Methyl Meloxicam plays a significant role in quality control during the manufacturing process of meloxicam. By serving as a benchmark for impurity levels, it helps ensure that products meet safety and efficacy standards. The compound's structural characteristics allow researchers to assess the purity of meloxicam and its formulations effectively .

Drug Formulation Development

Research on Amido Methyl Meloxicam has contributed to advancements in drug formulation techniques. For instance, studies have explored the use of self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of meloxicam. These systems can improve the delivery of meloxicam through oral administration by overcoming its low solubility issues . The incorporation of Amido Methyl Meloxicam into these formulations can help researchers understand its impact on drug release profiles and therapeutic effectiveness.

Pharmacokinetic Studies

Pharmacokinetic studies involving Amido Methyl Meloxicam have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of meloxicam. Research indicates that modifications to the particle size of meloxicam, including those involving Amido Methyl Meloxicam, can lead to improved pharmacokinetic properties such as faster peak plasma concentration times and reduced gastrointestinal side effects . This information is vital for optimizing dosing regimens and enhancing patient safety.

Antimicrobial Research

Emerging studies have investigated the potential antimicrobial properties of complexes formed with Amido Methyl Meloxicam against various pathogens. These investigations aim to explore its effectiveness as an antibacterial and antifungal agent, broadening its application beyond traditional NSAID uses . The findings suggest that derivatives of Amido Methyl Meloxicam may exhibit significant activity against certain bacteria and fungi, indicating potential therapeutic applications in infectious diseases.

Case Study 1: Quality Control Application

A recent study highlighted the use of Amido Methyl Meloxicam as a reference standard in a quality control laboratory setting. By employing high-performance liquid chromatography (HPLC) alongside this impurity standard, researchers successfully validated their method for quantifying meloxicam in pharmaceutical preparations, ensuring compliance with regulatory requirements.

Case Study 2: Formulation Development

In another case study focused on developing a topical formulation containing meloxicam, researchers incorporated Amido Methyl Meloxicam to assess its influence on drug release kinetics. The study demonstrated that formulations with controlled impurity levels showed enhanced stability and efficacy compared to those without standardized impurities.

Mecanismo De Acción

The mechanism of action of Amido Methyl Meloxicam is similar to that of its parent compound, Meloxicam. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are mediators of inflammation and pain. By inhibiting COX, Amido Methyl Meloxicam reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

Comparación Con Compuestos Similares

Amido Methyl Meloxicam can be compared with other impurities of Meloxicam, such as:

Meloxicam Impurity A: Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate.

Meloxicam Impurity B: Another structurally related impurity with different functional groups.

Meloxicam Impurity C: A compound with a similar core structure but different substituents.

The uniqueness of Amido Methyl Meloxicam lies in its specific functional groups and their positions on the aromatic ring, which can influence its chemical behavior and interactions .

Actividad Biológica

Amido Methyl Meloxicam, also known as a meloxicam impurity, is a compound that has garnered attention due to its biological activity, particularly in the context of its role as a nonsteroidal anti-inflammatory drug (NSAID). This article provides a comprehensive overview of the biological activity associated with Amido Methyl Meloxicam, including its mechanism of action, biochemical properties, pharmacokinetics, and relevant case studies.

Target Enzymes

Amido Methyl Meloxicam primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes are crucial in the synthesis of prostaglandins, which mediate inflammatory responses and pain perception. By inhibiting these enzymes, Amido Methyl Meloxicam reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain relief.

Biochemical Pathways

The inhibition of COX enzymes disrupts the biochemical pathways involved in prostaglandin synthesis. This action is significant in managing conditions such as osteoarthritis and rheumatoid arthritis, where inflammation plays a central role .

Pharmacokinetics

Amido Methyl Meloxicam exhibits pharmacokinetic properties similar to its parent compound, meloxicam. It has a plasma half-life of approximately 20 hours, allowing for once-daily administration. The compound is extensively bound to plasma proteins like albumin, which influences its distribution and bioavailability within the body .

Cellular Effects

Studies indicate that Amido Methyl Meloxicam affects various cellular processes. It influences cell signaling pathways and gene expression related to inflammation. Specifically, by inhibiting COX-2, it leads to reduced cellular metabolism associated with inflammatory responses.

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, notably CYP2C9 and CYP3A4. This metabolic pathway is essential for understanding its pharmacological effects and potential drug interactions .

In Vivo Studies

In animal models, Amido Methyl Meloxicam has demonstrated significant anti-inflammatory effects. For instance, studies using carrageenan-induced paw edema models showed that therapeutic doses effectively reduced inflammation .

Comparison with Other NSAIDs

Compared to traditional NSAIDs like diclofenac, meloxicam (and by extension Amido Methyl Meloxicam) exhibits a lower incidence of gastrointestinal side effects. In clinical studies, gastrointestinal symptoms occurred in 13% of patients treated with meloxicam versus 19% with diclofenac . This safety profile makes it a preferred choice for long-term management of inflammatory conditions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H15N3O4S2 |

| Plasma Half-Life | ~20 hours |

| Primary Targets | COX-1, COX-2 |

| Metabolizing Enzymes | CYP2C9, CYP3A4 |

| Therapeutic Uses | Osteoarthritis, Rheumatoid Arthritis |

Propiedades

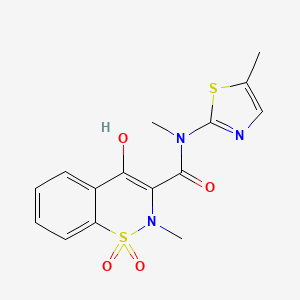

IUPAC Name |

4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXSYKOSERXHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715637 | |

| Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892395-41-4 | |

| Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.